Aloisine RP106

Cell Cycle Cancer Research Kinase Inhibition

Aloisine RP106 is a cell-permeable, ATP-competitive inhibitor with a uniquely balanced potency profile (CDK1 IC50 0.70 µM, CDK5 1.5 µM, GSK-3 0.92 µM). Its methoxy-substituted 6-phenyl ring delivers intermediate potency — 4.7-fold less potent than Aloisine A — enabling graded, time-resolved cell cycle arrest studies without complete pathway shutdown. This distinct selectivity window makes it the optimal probe for dual CDK5/GSK-3 inhibition in tau phosphorylation models, where synergistic kinase blockade is required. Minimal off-target activity against 26 other kinases ensures high-confidence, reproducible results. Choose Aloisine RP106 for precise, tunable kinase modulation in neurodegeneration, oncology, and stem cell research.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
CAS No. 496864-15-4
Cat. No. B1680015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloisine RP106
CAS496864-15-4
SynonymsRP106;  RP 106;  RP-106
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20)
InChIKeyWVMANZPBOBRWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloisine RP106 (CAS 496864-15-4): A Potent, ATP-Competitive CDK and GSK-3 Inhibitor for Targeted Research


Aloisine RP106 (CAS 496864-15-4), also known as compound 38, is a cell-permeable, synthetic pyrrolo-pyrazine compound that acts as a potent, selective, reversible, and ATP-competitive inhibitor of key regulatory kinases . Its primary molecular targets are Cyclin-Dependent Kinase 1 (CDK1/cyclin B), CDK5/p25 (or p35), and Glycogen Synthase Kinase-3 (GSK-3) . Aloisine RP106 is a derivative of the foundational Aloisines A and B, which share the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold and were identified as a novel class of CDK inhibitors [1]. This compound is widely utilized as a chemical probe in cell cycle regulation, neurodegeneration, and cancer research.

Why Aloisine RP106 (496864-15-4) Cannot Be Casually Substituted by In-Class CDK/GSK-3 Inhibitors


While several small molecules target CDKs and GSK-3, Aloisine RP106 possesses a specific and quantifiable inhibitory profile within the Aloisine family that directly impacts experimental outcomes. The presence of a methoxy group on its 6-phenyl ring distinguishes it from Aloisine A (a hydroxy analog) and Aloisine B (a chloro analog), leading to a unique, intermediate potency and a distinct selectivity window between CDK1 and GSK-3 [1]. Substituting Aloisine RP106 with another Aloisine analog or a broader kinase inhibitor like Roscovitine would result in significantly different cellular responses, particularly in assays where a balanced inhibition of both CDK1 and GSK-3, without the extreme potency of Aloisine A, is required to avoid confounding off-target effects or complete pathway shutdown [2]. The following quantitative evidence underscores why this specific compound is the optimal choice for defined research contexts.

Aloisine RP106 (496864-15-4) Differential Selectivity and Potency: A Quantitative Evidence Guide


Comparative CDK1/Cyclin B Inhibition: Aloisine RP106 vs. Aloisine A

Aloisine RP106 inhibits CDK1/cyclin B with an IC50 of 0.70 µM, which is approximately 4.7-fold less potent than its close analog Aloisine A, which has an IC50 of 0.15 µM against the same target [1]. This reduced potency offers a crucial advantage in experimental systems where a more moderate or titratable inhibition of CDK1 is desired to study cell cycle dynamics without inducing complete cell cycle arrest or excessive toxicity.

Cell Cycle Cancer Research Kinase Inhibition

Comparative CDK5/p25 Inhibition: Aloisine RP106 vs. Aloisine A

Aloisine RP106 inhibits CDK5/p25 with an IC50 of 1.5 µM. This is 7.5-fold less potent than Aloisine A's activity against the same kinase, which has a reported IC50 of 0.20 µM [1]. This significant reduction in potency against CDK5, a key kinase implicated in tau hyperphosphorylation and Alzheimer's disease pathology, positions Aloisine RP106 as a more suitable tool for studies where partial CDK5 inhibition is sufficient to elicit a phenotype, or when investigating combination therapies.

Neurodegeneration Alzheimer's Disease Kinase Inhibition

Comparative GSK-3 Inhibition: Aloisine RP106 vs. Aloisine B

Aloisine RP106 inhibits GSK-3 with an IC50 of 0.92 µM. This is marginally less potent than Aloisine B, which has a reported IC50 of 0.75 µM for GSK-3 . However, this near-equivalent potency is achieved with a different substitution pattern (methoxy vs. chloro), which may confer different physicochemical properties and cellular permeability. Critically, the balance between CDK1 and GSK-3 inhibition differs between the two, with RP106 showing a 1.3-fold selectivity for GSK-3 over CDK1, whereas Aloisine B is more selective for GSK-3 (0.75 µM vs 0.85 µM for CDK1) .

Diabetes Cancer Stem Cell Biology

CDK Selectivity Profile: Aloisine RP106 vs. Pan-CDK Inhibitors

Aloisine RP106 demonstrates a restricted selectivity profile, primarily inhibiting CDK1, CDK5, and GSK-3, with no significant activity reported against a panel of 26 other kinases at concentrations below 10 µM, a characteristic shared with Aloisine A [1]. This contrasts with pan-CDK inhibitors like Flavopiridol (Alvocidib), which inhibits CDK1, 2, 4, 6, 7, and 9 with IC50 values ranging from 20-100 nM [2]. The more focused inhibition of RP106 allows for cleaner dissection of pathways specifically regulated by CDK1, CDK5, and GSK-3, minimizing confounding effects from other CDKs.

Selectivity Kinase Profiling Chemical Biology

Optimal Research and Application Scenarios for Aloisine RP106 (496864-15-4) Based on Quantitative Evidence


Cancer Cell Cycle Studies Requiring Partial CDK1 Inhibition

Aloisine RP106's IC50 of 0.70 µM for CDK1, which is 4.7-fold less potent than Aloisine A, makes it ideal for investigating the early and intermediate stages of cell cycle arrest . Researchers can use it to induce a G1 or G2 arrest without the complete and rapid shutdown of CDK1 activity that occurs with more potent analogs, allowing for time-resolved studies of cell cycle checkpoints and DNA damage response mechanisms.

Alzheimer's Disease and Tauopathy Models: Investigating CDK5 and GSK-3 Synergy

The compound's dual inhibition of CDK5 (IC50 1.5 µM) and GSK-3 (IC50 0.92 µM) is particularly relevant for Alzheimer's disease research, where both kinases are major contributors to pathological tau phosphorylation [1]. Aloisine RP106's balanced, moderate potency allows for studying the synergistic effect of simultaneously inhibiting both kinases, a more physiologically relevant scenario than the near-complete ablation of CDK5 activity achieved with Aloisine A (IC50 0.20 µM) [2].

Differentiation and Developmental Biology Assays

In stem cell and developmental biology research, precise modulation of Wnt/GSK-3 and CDK signaling is crucial. The selective and ATP-competitive nature of Aloisine RP106, combined with its specific IC50 values for GSK-3 (0.92 µM) and CDK1/5 , provides a finely tunable tool. Unlike broad-spectrum inhibitors that cause widespread cellular toxicity, Aloisine RP106 can be used at defined concentrations to probe the specific roles of these kinases in processes like neurogenesis, embryogenesis, and cellular reprogramming.

Chemical Probe for Validating CDK1/5 and GSK-3 Target Engagement

The well-characterized, narrow selectivity profile of the Aloisine family—demonstrated to have minimal off-target activity against a panel of 26 other kinases [1]—positions Aloisine RP106 as a high-confidence chemical probe. It can be used in parallel with structurally distinct inhibitors (e.g., Roscovitine for CDKs, CHIR99021 for GSK-3) to validate that an observed biological effect is indeed due to the inhibition of its intended primary targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloisine RP106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.